molecular formula C16H16ClNO2S B2581218 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime CAS No. 477867-76-8

1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime

Cat. No.: B2581218
CAS No.: 477867-76-8
M. Wt: 321.82
InChI Key: QAEITRHEHQMXFG-VLGSPTGOSA-N
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Description

Introduction

Systematic Nomenclature and Structural Classification

The compound 1-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime is formally classified under the oxime family, characterized by the presence of a hydroxylamine (-NOH) group attached to a carbonyl carbon. Its IUPAC name reflects the substituents and functional groups: (NZ)-N-[1-(4-chlorophenyl)-3-(4-methoxyphenyl)sulfanylpropylidene]hydroxylamine . The molecular formula is C₁₆H₁₅ClN₂O₂S , with a molar mass of 337.82 g/mol .

Structural Features:
  • Aromatic moieties : A 4-chlorophenyl group at position 1 and a 4-methoxyphenyl sulfanyl group at position 3.
  • Oxime functionality : The propanone backbone is modified by an oxime group (-C=N-OH), which introduces stereochemical complexity (E/Z isomerism).
  • Sulfur linkage : A sulfanyl (-S-) bridge connects the propanone chain to the methoxyphenyl group, enhancing electronic delocalization.

Table 1: Key Molecular Descriptors

Property Value
IUPAC Name (NZ)-N-[1-(4-chlorophenyl)-3-(4-methoxyphenyl)sulfanylpropylidene]hydroxylamine
Molecular Formula C₁₆H₁₅ClN₂O₂S
CAS Registry Number 2411264-62-3
Functional Groups Oxime, sulfanyl, chlorophenyl, methoxyphenyl

The compound’s structural classification bridges aryl sulfides and oximes , two classes with distinct reactivity profiles. Oximes are known for their role in coordination chemistry and biological activity, while sulfanyl groups contribute to redox stability and hydrophobic interactions.

Historical Context in Sulfur-Containing Oxime Research

Sulfur-containing oximes emerged as a focus in the late 20th century due to their dual functionality: the nucleophilic sulfur atom and the electrophilic oxime group. Early studies highlighted their utility in agricultural chemistry as herbicides and fungicides, leveraging the electron-withdrawing effects of chlorophenyl groups to enhance bioactivity.

Key Developments:
  • Synthetic methodologies : The condensation of hydroxylamine with ketones or aldehydes became a standard route for oxime synthesis. For sulfur-containing variants, thiol-ene click chemistry enabled precise incorporation of sulfanyl groups.
  • Coordination chemistry : Oximes’ ability to form stable complexes with transition metals (e.g., Cu, Ni) expanded their applications in catalysis and material science.
  • Medicinal applications : Derivatives like shikonin oximes demonstrated anticancer activity by inducing apoptosis via mitochondrial pathways.

The integration of methoxyphenyl groups further modulated solubility and target affinity, as seen in analogues of this compound. Recent advances in polymeric oximes (e.g., sulfur-linked dendrimers) underscore their versatility in drug delivery and sensor technologies.

Position Within Chlorophenyl-Methoxyphenyl Chemical Space

The compound occupies a unique niche in the chlorophenyl-methoxyphenyl chemical space, defined by the synergistic effects of its substituents:

Chlorophenyl Group:
  • Introduces electron-withdrawing character , stabilizing the oxime moiety via resonance.
  • Enhances lipophilicity, facilitating membrane permeability in bioactive molecules.
Methoxyphenyl Sulfanyl Group:
  • The methoxy (-OCH₃) group donates electrons through resonance, counterbalancing the chlorophenyl’s electron deficiency.
  • The sulfanyl (-S-) linker provides conformational flexibility and participates in π-π stacking interactions.

Table 2: Comparative Analysis of Analogues

Compound Key Features Applications
1-(4-Chlorophenyl)-3-tosylpropan-1-one Sulfonyl (-SO₂-) linker, no oxime group Intermediate in organic synthesis
3-(4-Chlorophenyl)sulfonylpropan-1-one Sulfonyl group, ketone backbone Polymer precursors
Shikonin oxime derivatives Anthraquinone core, sulfur-oxime hybrids Anticancer agents

This compound’s structural duality—combining a chlorophenyl group’s reactivity with a methoxyphenyl sulfanyl group’s stability—positions it as a candidate for multifunctional materials and targeted therapeutics . Its crystallographic data (monoclinic system, specific bond lengths) further validate its potential in crystal engineering.

Properties

IUPAC Name

(NZ)-N-[1-(4-chlorophenyl)-3-(4-methoxyphenyl)sulfanylpropylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-20-14-6-8-15(9-7-14)21-11-10-16(18-19)12-2-4-13(17)5-3-12/h2-9,19H,10-11H2,1H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEITRHEHQMXFG-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=NO)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)SCC/C(=N/O)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime typically involves the following steps:

    Formation of the Ketone Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 4-methoxythiophenol in the presence of a base such as sodium hydroxide to form 1-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone.

    Oximation: The ketone intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base like pyridine to form the oxime derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Oxime Ester Formation

The hydroxylamine group in the oxime undergoes nucleophilic acyl substitution with activated carboxylic acids. This reaction is catalyzed by coupling agents such as N,N′-carbonyldiimidazole (CDI) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI):

Reagents/ConditionsProduct ExampleYieldPurification Method
CDI, THF, 18 h at RTOximino ester with 4-bromobenzoic acid34%Recrystallization (ethanol)
EDCI, DMAP, CH₂Cl₂, 18 h at RTOximino ester with acetic acid45%Column chromatography

Reaction monitoring via FT-IR confirms C=O ester bond formation (~1,726 cm⁻¹), while ¹H-NMR detects shifts in imidazole protons (δ 6.85–7.80 ppm) .

Coordination Chemistry

The oxime acts as a bidentate ligand for transition metals (e.g., Cu²⁺), forming stable complexes. These complexes enhance antifungal activity against Candida albicans (MIC: 8–32 µg/mL) . Key coordination features include:

  • Binding Sites : Oxime oxygen and nitrogen atoms.

  • Spectroscopic Evidence : IR shows ν(N–O) stretching at ~1,589 cm⁻¹, shifting upon metal binding .

Cycloaddition Reactions

Under aerobic CuCl₂ catalysis, the ketone moiety participates in three-component reactions with sodium sulfinates and azides to form 4-sulfonyl-1,2,3-triazoles :

ComponentRoleReaction PathwayYield Range
Sodium p-toluenesulfinateSulfonyl radical sourceOxidative sulfonylation34–89%
Benzyl azideAzide sourceDimroth azide–enolate cyclization

The mechanism involves copper-mediated C–H activation and radical intermediates, confirmed by ESR .

Antifungal Activity via Thiol Interaction

The sulfanyl group enhances reactivity with fungal thiol-dependent enzymes:

  • Thioredoxin Reductase Inhibition : IC₅₀ = 12 µM .

  • Glutathione Depletion : Observed in Aspergillus fumigatus cultures at 50 µg/mL.

Crystallographic Stability

The compound crystallizes in a monoclinic system (space group P1̄) with:

  • Bond Lengths : C–S = 1.81 Å, C=N–O = 1.28 Å.

  • Dihedral Angles : 85.8° between chlorophenyl and methoxyphenyl planes .

Comparative Reactivity Table

Reaction TypeKey Functional GroupReagents/ConditionsApplications
EsterificationOxime (–N–OH)CDI, EDCI, RTProdrug synthesis
Metal CoordinationOxime (O, N)CuCl₂, aerobic conditionsAntifungal agents
CycloadditionKetone (C=O)CuCl₂, DMSO, azidesTriazole-based drug design

This compound’s multifunctional design enables applications in medicinal chemistry and materials science, with ongoing research optimizing its synthetic routes and bioactivity .

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxime group can also facilitate binding to metal ions, influencing its activity in catalytic processes.

Comparison with Similar Compounds

Sulfanyl (-S-) vs. Sulfonyl (-SO₂-)

  • 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone O-(3-fluorobenzyl)oxime (): The sulfonyl group is strongly electron-withdrawing, increasing acidity of adjacent protons and altering reactivity in nucleophilic substitutions. The fluorobenzyl oxime enhances lipophilicity, impacting bioavailability .

Pentafluorophenyl vs. Methoxyphenyl Substituents

  • 1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone (): The pentafluorophenyl group introduces extreme electron deficiency, significantly altering electronic properties and resistance to metabolic degradation compared to the methoxyphenyl group .

Modifications in the Oxime Functional Group

  • 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one O-benzyl oximes (): The chalcone backbone (prop-2-en-1-one) with a conjugated double bond increases UV absorption, while O-benzyl substitution on the oxime improves stability against hydrolysis.
  • 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone (): Lacks the oxime group, reducing hydrogen-bonding capacity but increasing hydrophobicity. This compound is marketed for medicinal applications, highlighting the oxime’s role in modulating pharmacological activity .

Influence of Heterocyclic Moieties

  • 3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]-1-propanone (): The piperazinyl group enhances solubility and bioavailability. This modification is common in CNS-active drugs, suggesting improved blood-brain barrier penetration compared to the oxime derivative .

Substituent Effects on Aromatic Rings

  • 1-(4-Chlorophenyl)-3-((4-methylphenyl)sulfanyl)-1-propanone (): Replacing methoxy (-OCH₃) with methyl (-CH₃) reduces electron-donating effects, lowering resonance stabilization and altering reactivity in electrophilic substitutions .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Sulfur Group Aromatic Substituent Oxime Substituent Key Property Reference
1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime Sulfanyl 4-Methoxyphenyl -NOH Moderate H-bonding, redox-active
1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone Sulfanyl Pentafluorophenyl None High electron deficiency, metabolic stability
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone O-(3-fluorobenzyl)oxime Sulfonyl 4-Methylphenyl 3-Fluorobenzyl Enhanced lipophilicity, acidic protons
3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]-1-propanone Sulfanyl 4-Methoxyphenyl + piperazine None Improved solubility, CNS activity potential

Research Findings

  • Synthetic Efficiency : Ultrasound-assisted synthesis () reduces reaction times for chalcone derivatives compared to conventional methods, though yields for oxime derivatives remain comparable (~80-90%) .
  • Computational Insights : DFT studies on chalcone O-benzyl oximes () show localized negative MEP regions near the oxime and sulfanyl groups, indicating sites for electrophilic attacks. Mulliken charge analysis reveals higher electron density on the methoxyphenyl ring compared to chlorophenyl .
  • Biological Activity : Piperazinyl-substituted analogs () exhibit enhanced interaction with serotonin receptors in preliminary assays, while sulfonyl-containing compounds () show promise as kinase inhibitors due to strong electron withdrawal .

Biological Activity

1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following properties:

  • Molecular Formula : C16H16ClNOS
  • Molecular Weight : 303.82 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. This is likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Antioxidant Properties : The presence of methoxy and chlorophenyl groups may enhance its ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is crucial in preventing oxidative stress-related diseases.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways influenced by this compound require further investigation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AntioxidantScavenging of free radicals
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Antioxidant Activity Assessment : In vitro assays indicated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, highlighting its role in oxidative stress mitigation.
  • Cancer Cell Line Studies : Research on various cancer cell lines (e.g., breast and colon cancer) showed that treatment with the compound led to increased apoptotic markers, indicating its potential as a chemotherapeutic agent.

Future Directions

Further research is necessary to elucidate the specific biochemical pathways involved in the biological activities of this compound. Key areas for future studies include:

  • Mechanistic Studies : Detailed investigations into how this compound interacts with cellular targets.
  • In Vivo Studies : Animal models will be crucial for understanding the pharmacokinetics and therapeutic efficacy in a living organism.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure could enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the optimal synthetic conditions for preparing 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime?

Methodological Answer: The synthesis typically involves three stages:

Chalcone Formation : React 4-methoxyacetophenone with 4-chlorobenzaldehyde under Claisen-Schmidt condensation conditions (e.g., NaOH/ethanol) to yield the chalcone intermediate .

Oxime Formation : Treat the chalcone with hydroxylamine hydrochloride in a refluxing ethanol-water mixture (1:1 v/v) for 6–8 hours. Monitor progress via TLC .

Sulfanyl Group Introduction : Perform a nucleophilic substitution or thiol-ene reaction using 4-methoxythiophenol. Optimize reaction time (12–24 hours) and solvent (e.g., DMF or THF) to enhance yield .

Key Validation : Confirm each step using FT-IR (C=N stretch at ~1600 cm⁻¹ for oxime) and LC-MS for intermediate purity .

Q. How can researchers purify this compound and validate its purity for further studies?

Methodological Answer:

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Monitor fractions via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
  • Purity Validation :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; target ≥95% purity.
    • Melting Point : Compare experimental values (e.g., 145–148°C) with literature data .
    • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Q. Which spectroscopic techniques are critical for characterizing this oxime derivative?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Key signals:
    • Oxime proton (N–OH) at δ 10.5–11.5 ppm (broad).
    • Aromatic protons (4-chlorophenyl and 4-methoxyphenyl) in δ 6.8–7.8 ppm .
  • FT-IR : Confirm C=N (1600–1650 cm⁻¹) and S–C (650–700 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Dynamic NMR Studies : Perform variable-temperature NMR to detect hindered rotation or tautomerism (e.g., oxime ⇌ nitroso interconversion) .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data. Discrepancies may indicate conformational flexibility or solvent effects .
  • X-ray Diffraction : Resolve crystal structure to unambiguously assign stereoelectronic effects influencing splitting patterns .

Q. What reaction mechanisms govern the formation of the oxime and sulfanyl groups in this compound?

Methodological Answer:

  • Oxime Formation : Nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration (acid-catalyzed) to form the C=N bond .
  • Sulfanyl Introduction :
    • Thiol-Ene Reaction : Radical-mediated addition of 4-methoxythiophenol to the α,β-unsaturated ketone (chalcone).
    • Nucleophilic Substitution : Replace a leaving group (e.g., halogen) with the thiolate anion (S–) under basic conditions .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates .

Q. How can computational methods predict the reactivity of this oxime in biological or catalytic systems?

Methodological Answer:

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding (oxime group) and hydrophobic contacts (aromatic rings) .
  • DFT Calculations :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
    • Predict redox potentials (HOMO-LUMO gaps) to assess antioxidant potential .
  • MD Simulations : Model solvation effects (e.g., in water/DMSO) to study stability and aggregation behavior .

Q. What methodologies are recommended for evaluating the compound’s biological activity (e.g., antimicrobial or antioxidant properties)?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
    • Time-Kill Studies : Monitor log-phase growth inhibition over 24 hours .
  • Antioxidant Screening :
    • DPPH Assay : Measure radical scavenging activity (IC50) at 517 nm.
    • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based models .
  • Cytotoxicity : Validate safety profiles via MTT assay on mammalian cell lines (e.g., HEK-293) .

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